Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.2]octane core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity starting materials and rigorous purification processes ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate is utilized in various scientific research fields:
Mechanism of Action
The mechanism by which Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: Similar in structure but lacks the amino group.
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of a rigid bicyclic structure and an aminomethyl functional group. This combination allows for specific interactions in biochemical and chemical processes, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLWFAYRFUPNPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201529 | |
Record name | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54202-09-4 | |
Record name | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54202-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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